2-chloro-N-(2,3-dichlorophenyl)acetamide

Catalog No.
S796369
CAS No.
33560-47-3
M.F
C8H6Cl3NO
M. Wt
238.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(2,3-dichlorophenyl)acetamide

CAS Number

33560-47-3

Product Name

2-chloro-N-(2,3-dichlorophenyl)acetamide

IUPAC Name

2-chloro-N-(2,3-dichlorophenyl)acetamide

Molecular Formula

C8H6Cl3NO

Molecular Weight

238.5 g/mol

InChI

InChI=1S/C8H6Cl3NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13)

InChI Key

NBGQBIFGVDDWKO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCl

2-Chloro-N-(2,3-dichlorophenyl)acetamide is an acetamide derivative characterized by the presence of two chlorine substituents on the aromatic ring. Its molecular formula is C₈H₆Cl₃N O, and it features a central acetamide group (CH₃CONH-) bonded to a dichlorophenyl group. The compound's structure allows it to participate in various biochemical interactions due to the presence of electronegative chlorine atoms that can influence its reactivity and binding properties .

Physical and Chemical Properties

  • Molecular Weight: Approximately 238.5 g/mol
  • CAS Number: 6974-56-7
  • InChI Code: 1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)

There is no current information available regarding the specific mechanism of action of 2-chloro-N-(2,3-dichlorophenyl)acetamide.

Due to the limited information on this specific compound, it's important to handle it with caution assuming similar properties to other aromatic amides. Potential hazards include:

  • Mild skin and eye irritation
  • Dust inhalation may cause respiratory irritation
  • Crystal Structure and Conformation: A study published in 2008 by B. Thimme Gowda et al. investigated the crystal structure and conformation of 2-chloro-N-(2,3-dichlorophenyl)acetamide. The study found that the N-H bond adopts a syn conformation with respect to both the 2- and 3-chloro substituents on the aromatic ring []. This is similar to the conformation observed in other related molecules. The study also determined the unit cell parameters and bond lengths within the molecule [].
Typical of acetamides and chloro-substituted aromatic compounds. It can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles. Additionally, it may participate in condensation reactions or form complexes with metal ions due to its nitrogen atom .

2-Chloro-N-(2,3-dichlorophenyl)acetamide exhibits notable biological activity. It has been found to inhibit specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This inhibition can affect metabolic pathways and signal transduction processes within cells . The presence of chlorine atoms enhances its lipophilicity and potential for interacting with biological membranes.

Several methods exist for synthesizing 2-chloro-N-(2,3-dichlorophenyl)acetamide:

  • Microwave-Assisted Synthesis:
    • This method utilizes microwave irradiation to accelerate the reaction between 3,4-dichloroaniline and chloroacetyl chloride in the presence of a base such as triethylamine. This technique is noted for its efficiency and eco-friendliness .
  • Conventional Synthesis:
    • A traditional approach involves reacting 3,4-dichloroaniline with chloroacetyl chloride in a solvent like benzene. The reaction typically requires careful control of temperature and reaction time to yield high purity products.

The compound has potential applications in various fields:

  • Agricultural Chemistry: It may serve as a precursor or active ingredient in pesticide formulations due to its ability to inhibit certain enzymes in pests.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting specific diseases where enzyme inhibition is beneficial.
  • Chemical Research: Used as a reference compound in studies investigating structure-activity relationships among similar compounds .

Studies have shown that 2-chloro-N-(2,3-dichlorophenyl)acetamide interacts with various biomolecules through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding its mechanism of action in biological systems and can inform the design of more effective derivatives with enhanced specificity and potency .

Several compounds share structural similarities with 2-chloro-N-(2,3-dichlorophenyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-N-(2,4-dichlorophenyl)acetamideSimilar dichlorophenyl structureDifferent positioning of chlorine substituents
2-Chloro-N-(phenyl)acetamideContains only one chlorine atom on phenyl ringLacks additional chlorination effects
2-Chloro-N-(3,4-dichlorophenyl)acetamideSimilar dichlorophenyl structureDifferent substitution pattern affecting reactivity
2-Chloro-N-(2,3,4-trifluorophenyl)acetamideContains trifluoromethyl groupsFluorine's electronegativity alters properties

The uniqueness of 2-chloro-N-(2,3-dichlorophenyl)acetamide lies in its specific combination of chlorine substituents and the resulting biological activity profile that may differ significantly from other derivatives.

XLogP3

2.7

Wikipedia

2-chloro-N-(2,3-dichlorophenyl)acetamide

Dates

Last modified: 08-15-2023

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